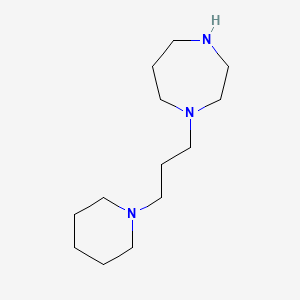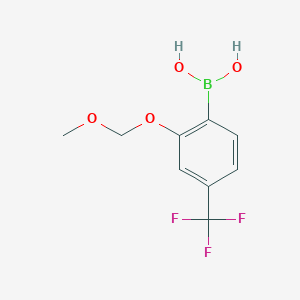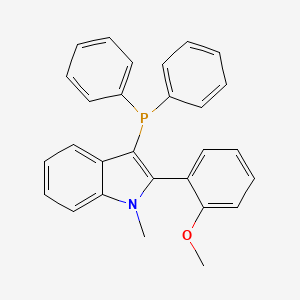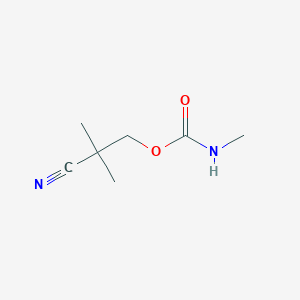
4-Pentylphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenethyl alcohol (4-PPE) is an organic compound that has been studied for its potential applications in various scientific research fields. 4-PPE is a secondary alcohol with a molecular formula of C10H16O, and it is a colorless, flammable liquid at room temperature. 4-PPE has been utilized in numerous areas, including pharmacology, biochemistry, and physiology. In
Scientific Research Applications
4-Pentylphenethyl alcohol has been studied for its potential applications in various scientific research fields. In pharmacology, this compound has been used in the study of the effects of drugs on the central nervous system. In biochemistry, this compound has been used as a substrate for enzymes, as a model compound for studying enzyme kinetics, and as a tool for studying protein-ligand interactions. In physiology, this compound has been used in the study of the effects of drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of 4-Pentylphenethyl alcohol is not fully understood, but it is believed to act as an agonist at certain receptors in the central nervous system. Specifically, this compound is believed to interact with the GABA A receptor, which is involved in the regulation of neuronal excitability. This interaction is thought to lead to an increase in the release of the neurotransmitter GABA, which has a sedative effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that this compound has sedative and anxiolytic effects. Additionally, this compound has been shown to increase the release of the neurotransmitter GABA, which has a calming effect.
Advantages and Limitations for Lab Experiments
4-Pentylphenethyl alcohol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, this compound has been extensively studied and its mechanism of action is well-understood. However, there are some limitations to its use in laboratory experiments. For example, this compound can be toxic to certain cells, and it can interact with certain drugs and interfere with their effects.
Future Directions
There are several potential future directions for the study of 4-Pentylphenethyl alcohol. For example, further research could be conducted to better understand its mechanism of action and its potential therapeutic applications. Additionally, research could be conducted to study the effects of this compound on other systems, such as the endocrine and immune systems. Finally, research could be conducted to study the potential interactions between this compound and other drugs, as well as the potential side effects of long-term use of this compound.
Synthesis Methods
4-Pentylphenethyl alcohol can be synthesized through a variety of methods, including the Williamson ether synthesis and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide, while the Grignard reaction involves the reaction of an alkyl halide with a magnesium halide. Both of these reactions produce this compound as the product.
properties
IUPAC Name |
2-(4-pentylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIRZBVSVOFYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)



![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)





